molecular formula C23H27F3N2O2 B6078171 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide

3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide

Cat. No. B6078171
M. Wt: 420.5 g/mol
InChI Key: WCWQMHMUHIXFCH-UHFFFAOYSA-N
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Description

3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a synthetic molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide involves the modulation of certain receptors in the brain. This compound has been shown to bind to certain receptors, including the sigma-1 receptor, and modulate their activity. This modulation of receptor activity can lead to various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide are varied and depend on the specific receptor that is being modulated. This compound has been shown to modulate the activity of various receptors, including the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and ion channel activity. This modulation can lead to various physiological effects, including the modulation of pain perception, the regulation of mood, and the modulation of cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide in lab experiments include its ability to modulate specific receptors and its potential use as a tool compound in the field of neuroscience. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide. Some potential areas of research include the further characterization of its mechanism of action, the development of more potent and selective analogs, and the testing of its potential therapeutic applications in animal models. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis method of 3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide involves the reaction of 1-(2-hydroxybenzyl)piperidine with 3-(trifluoromethyl)benzylamine in the presence of a suitable solvent and a catalyst. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification and isolation.

Scientific Research Applications

3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has been studied for its potential applications in various fields of scientific research. This compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool compound in the field of neuroscience to study the role of certain receptors in the brain.

properties

IUPAC Name

3-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O2/c24-23(25,26)20-6-3-4-18(14-20)15-27-22(30)9-8-17-10-12-28(13-11-17)16-19-5-1-2-7-21(19)29/h1-7,14,17,29H,8-13,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWQMHMUHIXFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide

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